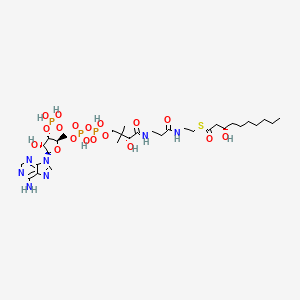
(S)-3-Hydroxydecanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-hydroxydecanoyl-CoA is a 3-hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxydecanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a decanoic acid and a (S)-3-hydroxydecanoic acid. It is a conjugate acid of a this compound(4-).
Applications De Recherche Scientifique
Metabolic Pathways
-
Beta-Oxidation :
- (S)-3-Hydroxydecanoyl-CoA undergoes beta-oxidation in the mitochondria, where it is converted into acetyl-CoA through a series of enzymatic reactions. This process involves:
-
Polyhydroxyalkanoate Production :
- Recent studies have highlighted the role of this compound in the production of polyhydroxyalkanoates (PHAs), biodegradable polymers that are gaining attention for their environmental benefits. The compound can be redirected towards PHA synthesis through metabolic engineering strategies in bacteria such as Escherichia coli and Alcanivorax borkumensis .
Enzymatic Interactions
This compound serves as a substrate for various enzymes that catalyze critical reactions in lipid metabolism:
- Hydroxyacyl-Coenzyme A-Specific Thioesterases : These enzymes hydrolyze this compound, facilitating its conversion into other metabolites or polymers like PHA .
- Medium-Chain Acyl-CoA Dehydrogenase : This enzyme initiates the beta-oxidation process by converting this compound into trans-2-enoyl-CoA .
Biotechnological Applications
- Bioplastics Production :
- Biomarkers in Food Science :
Case Study 1: Enhanced PHA Production
In a study involving E. coli, researchers engineered strains to overexpress genes related to this compound metabolism. This led to increased production of PHAs, demonstrating the compound's potential in bioplastic manufacturing .
Case Study 2: Hydrolysis by Thioesterases
Research on Alcanivorax borkumensis showed that mutations affecting hydroxyacyl-thioesterase activity resulted in altered pathways for fatty acid degradation, leading to enhanced PHA accumulation when grown on alkanes .
Propriétés
Formule moléculaire |
C31H54N7O18P3S |
|---|---|
Poids moléculaire |
937.8 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate |
InChI |
InChI=1S/C31H54N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20+,24+,25+,26-,30+/m0/s1 |
Clé InChI |
HIVSMYZAMUNFKZ-PNPVFPMQSA-N |
SMILES |
CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES isomérique |
CCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Synonymes |
3-hydroxydecanoyl-CoA 3-hydroxydecanoyl-coenzyme A 3-hydroxydecanoyl-coenzyme A, (R)-isomer coenzyme A, 3-hydroxydecanoyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















